molecular formula C13H9ClN4S B12216418 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine

Cat. No.: B12216418
M. Wt: 288.76 g/mol
InChI Key: APWDGYCXHOKZNX-UHFFFAOYSA-N
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Description

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine is a heterocyclic compound that features a unique combination of a thiadiazole ring and a chloropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine typically involves the formation of the thiadiazole ring followed by its attachment to the chloropyridazine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, which is then reacted with a chloropyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chloropyridazine ring allows for substitution reactions where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The chloropyridazine moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,2,4-thiadiazol-5-amine: Shares the thiadiazole ring but lacks the chloropyridazine moiety.

    6-Chloropyridazine: Contains the chloropyridazine ring but lacks the thiadiazole component.

Uniqueness

3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-chloropyridazine is unique due to the combination of the thiadiazole and chloropyridazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

3-benzyl-5-(6-chloropyridazin-3-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C13H9ClN4S/c14-11-7-6-10(16-17-11)13-15-12(18-19-13)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

APWDGYCXHOKZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NSC(=N2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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